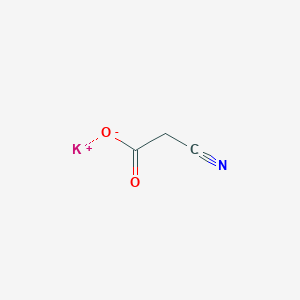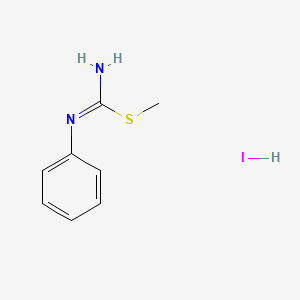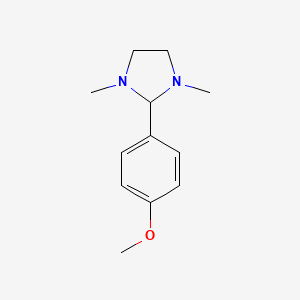
2-(4-methoxyphenyl)-1,3-dimethylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine is an organic compound that belongs to the class of imidazolidines. This compound features a 4-methoxyphenyl group attached to the 2-position of the imidazolidine ring, with two methyl groups at the 1 and 3 positions. Imidazolidines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1,3-dimethylimidazolidine typically involves the reaction of 4-methoxybenzaldehyde with 1,3-dimethylurea in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can convert the imidazolidine ring to other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Imidazolidinones
Reduction: Various reduced derivatives of the imidazolidine ring
Substitution: Substituted phenyl derivatives
科学的研究の応用
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-1,3-dimethylimidazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1,3-dimethylimidazolidine: shares structural similarities with other imidazolidine derivatives, such as:
Uniqueness
- The presence of the 4-methoxyphenyl group and the specific substitution pattern on the imidazolidine ring confer unique chemical and biological properties to this compound. These properties distinguish it from other similar compounds and make it a valuable compound for various applications.
特性
CAS番号 |
23229-39-2 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C12H18N2O/c1-13-8-9-14(2)12(13)10-4-6-11(15-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChIキー |
UQSPFESRVJWENP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C1C2=CC=C(C=C2)OC)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
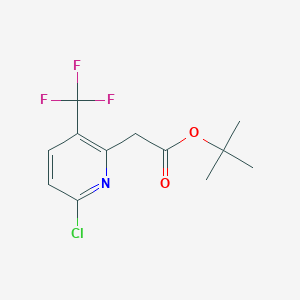
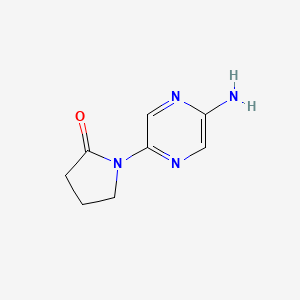
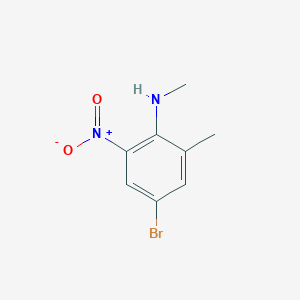

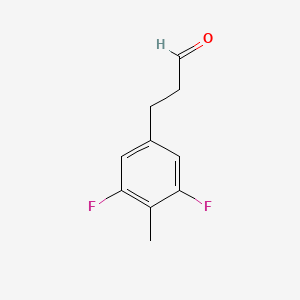

![1-[2-(2-chloro-4-nitrophenoxy)ethyl]Pyrrolidine](/img/structure/B8798279.png)
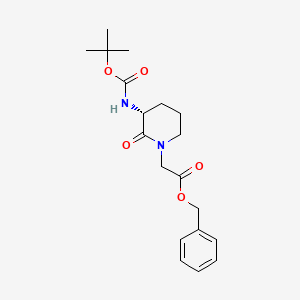
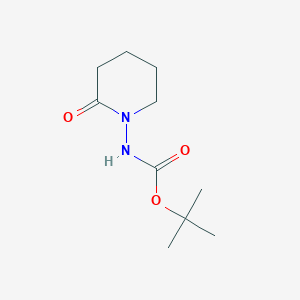
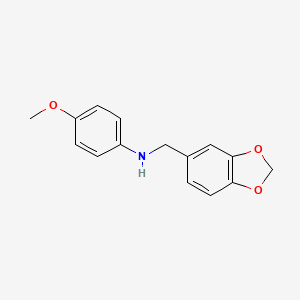
![8'-fluoro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B8798294.png)
